molecular formula C40H28N2 B1373160 4,4'-Bis(dibenzazepin-1-YL)biphenyl CAS No. 204200-08-8

4,4'-Bis(dibenzazepin-1-YL)biphenyl

Cat. No. B1373160
M. Wt: 536.7 g/mol
InChI Key: IZXREPMNPRJBKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4,4’-Bis(dibenzazepin-1-YL)biphenyl” is a chemical compound with the molecular formula C40H28N2 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of “4,4’-Bis(dibenzazepin-1-YL)biphenyl” consists of 40 carbon atoms, 28 hydrogen atoms, and 2 nitrogen atoms . The molecular weight of the compound is 536.66 g/mol .

Scientific Research Applications

1. Role in Polyketide Synthase and Antimicrobial Properties

4,4'-Bis(dibenzazepin-1-YL)biphenyl, as a biphenyl derivative, is linked to the study of polyketide synthases (PKS). Biphenyls, like this compound, are known as phytoalexins in some plant subfamilies and are synthesized by biphenyl synthase (BIS), a key enzyme in their formation. This enzyme plays a significant role in creating antimicrobial secondary metabolites, contributing to the plant's defense mechanism (Liu et al., 2007).

2. Application in Metal–Organic Frameworks

The structural versatility of biphenyl derivatives, including 4,4'-Bis(dibenzazepin-1-YL)biphenyl, allows for the creation of novel complexes with varied structures in metal–organic frameworks (MOFs). These complexes display unique characteristics suitable for a range of applications in materials science (Sun et al., 2010).

3. Development of Pharmaceutical and Electronic Materials

Biphenyl derivatives are key in developing pharmaceutical and electronic materials. For instance, they are used to create multi-iodoarenes, which serve as precursors for high-impact materials in these industries (Martı́nez-Martı́nez et al., 2017).

4. Utilization in Organic Light-Emitting Diodes (OLEDs)

Specific derivatives of biphenyl, like the one , have shown potential as stable amorphous materials for use in OLEDs. Their high thermal stability and reversible oxidation processes make them excellent candidates for hole-transporting materials in these devices (Li et al., 2013).

properties

IUPAC Name

1-[4-[4-(5H-benzo[d][1]benzazepin-1-yl)phenyl]phenyl]-5H-benzo[d][1]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H28N2/c1-3-9-33-29(7-1)23-25-41-37-13-5-11-35(39(33)37)31-19-15-27(16-20-31)28-17-21-32(22-18-28)36-12-6-14-38-40(36)34-10-4-2-8-30(34)24-26-42-38/h1-26,41-42H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXREPMNPRJBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CNC3=CC=CC(=C23)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=C7C8=CC=CC=C8C=CNC7=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50703110
Record name 1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(5H-dibenzo[b,d]azepine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50703110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Bis(dibenzazepin-1-YL)biphenyl

CAS RN

204200-08-8
Record name 1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(5H-dibenzo[b,d]azepine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50703110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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